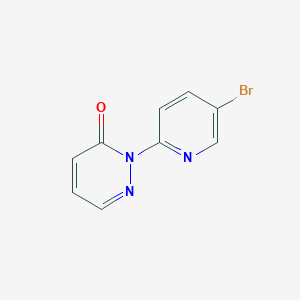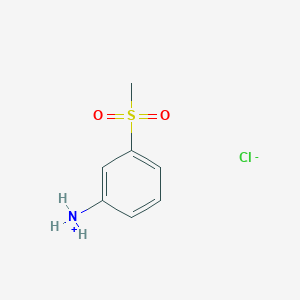
6-bromo-5-methyl-3,4-dihydroisochromen-1-one
Descripción general
Descripción
6-bromo-5-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methyl group in its structure makes this compound particularly interesting for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-1H-isochromen-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: this compound can be oxidized to 6-bromo-5-methyl-3,4-dihydro-1H-isochromen-1-one-2-carboxylic acid.
Reduction: Reduction can yield 6-bromo-5-methyl-3,4-dihydro-1H-isochroman.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-5-methyl-3,4-dihydroisochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-5-methyl-3,4-dihydroisochromen-1-one involves its interaction with various molecular targets. The bromine atom and the isochromen ring system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparación Con Compuestos Similares
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- (3R,4S)-4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
Comparison: Compared to its analogs, 6-bromo-5-methyl-3,4-dihydroisochromen-1-one is unique due to the presence of the bromine atom, which significantly alters its reactivity and biological activity. The bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and may enhance its biological activity by increasing its ability to interact with biological targets .
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
6-bromo-5-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-6-7-4-5-13-10(12)8(7)2-3-9(6)11/h2-3H,4-5H2,1H3 |
Clave InChI |
RQPITGJSXPDYGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCOC2=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Iodo-imidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8579221.png)
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)

![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol](/img/structure/B8579240.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}phenol](/img/structure/B8579242.png)
![3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine](/img/structure/B8579256.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)


![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)
![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)


